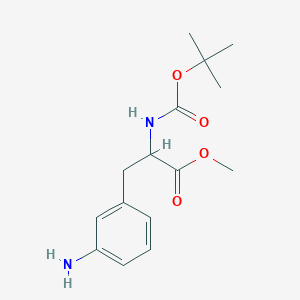

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a methyl ester group, a tert-butoxycarbonyl (Boc)-protected amine at the β-position, and a 3-aminophenyl substituent at the γ-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as IE1775-42, a cofactor competitive inhibitor of the human methyltransferase fibrillarin . Its Boc group enhances stability during synthetic processes, while the aromatic amine enables further functionalization via coupling reactions.

Properties

IUPAC Name |

methyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRFCMXYJWIJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Primary Amine

The synthesis typically begins with the protection of the β-amino group of 2,3-diaminopropionic acid (Dap) derivatives.

Reagents :

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure :

-

Dissolve 2,3-diaminopropionic acid methyl ester (1.0 equiv) in anhydrous DCM.

-

Add Boc₂O (1.2 equiv) and TEA (2.0 equiv) dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with aqueous citric acid, extract with DCM, and dry over Na₂SO₄.

Introduction of the 3-Aminophenyl Group

The 3-aminophenyl moiety is introduced via a palladium-catalyzed coupling reaction.

Reagents :

-

3-Aminophenylboronic acid

-

Pd(PPh₃)₄

-

Potassium carbonate (K₂CO₃)

-

DMF/H₂O (4:1)

Procedure :

-

Combine Boc-protected intermediate (1.0 equiv), 3-aminophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in DMF/H₂O.

-

Heat at 80°C under nitrogen for 8 hours.

-

Filter through Celite, concentrate, and purify via silica chromatography (ethyl acetate/petroleum ether).

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow microreactor |

| Temperature Control | ±2°C | ±0.5°C |

| Purification | Column chromatography | Centrifugal partition chromatography |

| Throughput | 5–10 g/day | 1–5 kg/day |

| Purity | 95% | >99% |

Advantages :

Critical Analysis of Methodologies

Boc Deprotection Side Reactions

Overexposure to trifluoroacetic acid (TFA) during Boc removal can hydrolyze the methyl ester. Mitigation strategies include:

Coupling Agent Optimization

Comparative studies of coupling agents reveal the following efficiency trends:

| Coupling Agent | Reaction Time (h) | Yield (%) | Racemization (%) |

|---|---|---|---|

| DCC/HOBt | 24 | 75 | 8.2 |

| HATU | 6 | 88 | 2.1 |

| EDCI/DMAP | 12 | 82 | 4.5 |

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) minimizes racemization due to its rapid activation kinetics.

Advanced Purification Techniques

Preparative HPLC Conditions

For high-purity applications (>99%), reversed-phase HPLC is employed:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 21.2 mm) | 60% acetonitrile/water | 20 mL/min | 14.2 min |

Detection : UV absorbance at 254 nm.

Solvent Recycling Systems

Industrial plants integrate distillation units to recover DCM and DMF, reducing waste by 40%.

Scalability Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Exothermic Boc protection | Jacketed reactors with coolant circulation | Temperature maintained at 25°C |

| Pd catalyst leaching | Polymer-immobilized Pd nanoparticles | Catalyst reuse for 5 cycles |

| Product crystallization | Antisolvent addition (hexane) | 95% recovery |

Chemical Reactions Analysis

Hydrolysis Reactions

Boc Deprotection :

The Boc group is selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or dioxane . This generates the free amine for subsequent reactions:

Ester Hydrolysis :

The methyl ester undergoes saponification under basic conditions (e.g., NaOH/MeOH/H

O) to yield the carboxylic acid derivative .

Key Reactions:

Example : Reaction with benzylamine in DMF forms the corresponding amide:

Aromatic Ring Functionalization:

-

Oxidation : Treatment with KMnO oxidizes the 3-aminophenyl group to quinone derivatives.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the aromatic amine to a cyclohexylamine analog .

Ester Group Reduction:

LiAlH in THF reduces the ester to a primary alcohol :

Comparative Reactivity of Structural Analogs

Stability and Reaction Optimization

-

pH Sensitivity : Boc group stability requires neutral to slightly acidic conditions (pH 4–7) .

-

Temperature Control : Coupling reactions perform optimally at 0–25°C to prevent racemization.

-

Solvent Effects : DMF enhances nucleophilicity in substitutions; THF preferred for reductions .

This compound’s multifunctional design enables precise chemical modifications, underpinning its utility in advanced organic synthesis and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves:

- Starting Materials : 3-Aminophenylacetic acid and tert-butyl chloroformate.

- Key Reactions :

- Formation of the Boc-protected amine via reaction with tert-butyl chloroformate in the presence of a base.

- Esterification with methanol to yield the final product.

This compound can undergo various reactions, including hydrolysis, substitution reactions, and oxidation, making it versatile for further chemical transformations .

Peptide Synthesis

This compound is extensively utilized in peptide synthesis due to the stability provided by the Boc protecting group. The compound allows for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds without unwanted side reactions.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating conditions such as cancer and inflammation. For instance, compounds derived from this structure have been tested for their anticancer activities against human cancer cell lines, demonstrating significant antiproliferative effects .

Several studies have highlighted the biological relevance of this compound derivatives:

Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 colorectal cancer cells and MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Intermediate for peptide bond formation | Facilitates selective deprotection |

| Drug Development | Potential anticancer agent | Active against HCT-116 and MCF-7 cell lines |

| Biological Activity | Induces apoptosis in cancer cells | IC50 values between 1.9–7.52 μg/mL |

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amine. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical transformations, such as peptide bond formation or nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen-Substituted Analogs

- Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 266306-18-7): Replaces the 3-aminophenyl group with a 4-bromophenyl substituent. Impact: Bromine introduces steric bulk and alters electronic properties, reducing nucleophilicity compared to the amino group. This derivative is used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s reactivity . Molecular Formula: C₁₅H₂₀BrNO₄; MW: 370.23 g/mol.

- Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 887969-56-4): Features a 3-bromophenyl group and an additional methyl group at the β-carbon. The bromine at the meta position directs electrophilic substitution differently compared to the amino group . Molecular Formula: C₁₆H₂₂BrNO₄; MW: 372.25 g/mol.

b) Functional Group Modifications

- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate (CAS: 113850-71-8): Contains a 3-iodo-4-methoxyphenyl group. Impact: Iodine enhances radiosensitivity for applications in positron emission tomography (PET) tracer synthesis. The methoxy group improves solubility in polar solvents . Molecular Formula: C₁₆H₂₁INO₅; MW: 455.25 g/mol.

- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0): Replaces the methyl ester with a carboxylic acid and adds a methyl group at the α-carbon. Impact: The free carboxylic acid enables direct incorporation into peptide chains without hydrolysis steps. The methyl group restricts conformational flexibility . Molecular Formula: C₉H₁₇NO₄; MW: 203.24 g/mol.

Ester Group and Backbone Modifications

- Ethyl (S)-2-[bis(tert-butoxycarbonyl)amino]-3-{5-[(tert-butoxycarbonyl)oxy]-2-(trimethylstannyl)phenyl}propanoate: Uses an ethyl ester and incorporates a tin-based leaving group for radiopharmaceutical synthesis (e.g., ¹⁸F-labeled amino acids). Impact: The trimethylstannyl group facilitates isotopic substitution (e.g., ¹⁸F), making it valuable for PET imaging . Molecular Formula: C₂₉H₄₇NO₉Sn; MW: 672.40 g/mol.

- Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: Features dual Boc protection on the α-amino group and a pyridyl substituent. Impact: The pyridine ring introduces basicity, altering solubility and metal coordination properties. Dual Boc groups may complicate deprotection strategies .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : Halogenated analogs (e.g., bromo, iodo) exhibit enhanced utility in metal-catalyzed reactions but require careful handling due to toxicity .

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas Boc protection increases lipophilicity .

- Biological Activity: The 3-aminophenyl group in the parent compound is critical for target engagement in methyltransferase inhibition, as seen in IE1775-42 .

Biological Activity

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as a Boc-protected amino acid derivative, is notable for its utility in organic synthesis and potential biological applications. This article explores the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- CAS Number : 166888-37-5

- Purity : ≥95%

The presence of the tert-butoxycarbonyl (Boc) group serves to protect the amine functionality, enhancing the compound's stability during various chemical reactions.

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials :

- 3-Aminophenylacetic acid

- Tert-butyl chloroformate

-

Synthesis Steps :

- Formation of Boc-Protected Amine : Reacting 3-aminophenylacetic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

- Esterification : The Boc-protected amine is then esterified with methanol using a catalyst such as sulfuric acid.

The biological activity of this compound primarily stems from its role as a protected amine. The Boc group prevents unwanted side reactions, allowing for selective chemical transformations once removed. This property makes it valuable in peptide synthesis and other bioactive compound development.

Case Studies and Research Findings

-

Enzyme Interactions :

- The compound is utilized in studying enzyme-substrate interactions due to its ability to form stable intermediates. Research indicates that derivatives similar to this compound can inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

-

Peptide Synthesis :

- In peptide chemistry, the Boc-protected amino acids are essential for synthesizing peptides with specific sequences. The removal of the Boc group allows for the formation of peptide bonds with other amino acids.

-

Pharmaceutical Applications :

- This compound has been explored as a precursor for pharmaceuticals targeting diseases related to protein misfolding and aggregation, highlighting its potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(3-aminophenyl)-2-amino propanoate | Lacks Boc group | Higher reactivity, used directly in peptide synthesis |

| Methyl 3-(3-nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | Nitro group instead of amine | Different reactivity; potential applications in anti-cancer therapies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

- Methodological Answer : The compound can be synthesized via Boc-protection of the amine group followed by coupling reactions. For example, methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate was synthesized in 85% yield using a palladium-catalyzed cross-coupling reaction with benzo[b]thiophene derivatives under anhydrous conditions (THF, 80°C) . Key steps include Boc-protection of the amino group, iodination of the aromatic ring, and purification via automated column chromatography (hexane:AcOEt = 90:10) .

Q. How is structural validation performed for this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard. For instance, Boc-protected intermediates are characterized by distinct 1H NMR signals for tert-butyl groups (δ ~1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry confirms molecular weight, e.g., [M+H]+ peaks matching theoretical values .

Q. What precautions are necessary for handling and storage?

- Methodological Answer : Store at 2–8°C in moisture-free, light-protected containers due to the sensitivity of the Boc group to acids and the aryl amine to oxidation. Use inert atmospheres (N2/Ar) during synthesis to prevent degradation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry verifies enantiomeric excess. For example, (S)-enantiomers of similar Boc-protected amino acid esters were isolated using chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase, achieving >99% enantiomeric excess . Kinetic resolution during coupling reactions can also enhance stereoselectivity .

Q. What strategies mitigate side reactions during Boc deprotection?

- Methodological Answer : Controlled acidolysis (e.g., TFA in DCM at 0°C) minimizes over-degradation. For sensitive substrates, use LiOH in THF/H2O (3:2) at 0–25°C to hydrolyze methyl esters without affecting the Boc group . Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane:AcOEt) .

Q. How is this compound utilized in radiopharmaceutical research?

- Methodological Answer : The 3-aminophenyl moiety allows radiofluorination (e.g., using [18F]FET analogs for PET imaging). A reported protocol involves nucleophilic substitution of tosyl precursors with K[18F]F-K222 complex in acetonitrile (100°C, 15 min), achieving radiochemical yields >70% .

Q. What analytical challenges arise in characterizing byproducts from coupling reactions?

- Methodological Answer : High-resolution LC-MS identifies impurities like unreacted iodophenyl intermediates or dimerization products. For example, ESI-MS detected [M+Na]+ adducts at m/z 452.1 (desired product) vs. m/z 678.3 (dimer) in cross-coupling reactions . Optimize catalyst loading (5–10 mol% Pd(PPh3)4) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.